1-Oxaspiro[4.7]dodecane

Fragrance chemistry Odor strength Spirocyclic ethers

1-Oxaspiro[4.7]dodecane is a spirocyclic monoether of molecular formula C₁₁H₂₀O (MW 168.28 g/mol) that belongs to the oxaspiroalkane class. Its structure features a tetrahydrofuran ring spiro-fused to a cycloheptane ring, resulting in a conformationally constrained, zero‑rotatable‑bond scaffold.

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
CAS No. 62079-29-2
Cat. No. B13925067
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxaspiro[4.7]dodecane
CAS62079-29-2
Molecular FormulaC11H20O
Molecular Weight168.28 g/mol
Structural Identifiers
SMILESC1CCCC2(CCC1)CCCO2
InChIInChI=1S/C11H20O/c1-2-4-7-11(8-5-3-1)9-6-10-12-11/h1-10H2
InChIKeyLDUJSEBWLVYVGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxaspiro[4.7]dodecane (CAS 62079-29-2) – Spirocyclic Ether for Animalic Fragrance Formulation


1-Oxaspiro[4.7]dodecane is a spirocyclic monoether of molecular formula C₁₁H₂₀O (MW 168.28 g/mol) that belongs to the oxaspiroalkane class. Its structure features a tetrahydrofuran ring spiro-fused to a cycloheptane ring, resulting in a conformationally constrained, zero‑rotatable‑bond scaffold [1]. The compound is recognized primarily as a high‑impact fragrance ingredient delivering animalic, woody, saffron‑like, and indolic nuances, and it is listed under EPA TSCA inventory [2]. With a computed XLogP3‑AA of 3.3–3.5 and a boiling point of approximately 112 °C (at 16 mm Hg), it occupies a distinct physicochemical niche relative to structurally related spiro‑ether odorants [1].

Animalic-woody spirocyclic ether for fragrance composition; reported high odor impact at low evaluation concentration
TSCA-listed; physicochemical profile supports earlier bloom and heart-note placement
Reported indole-replacement potential with defined usage limit

Why 1-Oxaspiro[4.7]dodecane Cannot Be Readily Substituted by Other Spiro‑Ethers: Quantified Performance Gaps


Spirocyclic ethers that share the spiro[4.7]dodecane skeleton can differ dramatically in odor character, strength, and longevity despite apparent structural similarity. Simple ring‑position isomerism (e.g., 1‑oxa vs. 2‑oxa) alters the spatial presentation of the ether oxygen and the conformational ensemble, directly impacting olfactory receptor activation and vapor‑pressure‑driven diffusion. Likewise, commercially prevalent amber odorants such as Amber Furan and Ambrox possess substituted decalin or naphthofuran cores that yield substantially higher substantivity (≥400 h) but frequently at the cost of odor strength or animalic specificity. The quantitative comparisons presented below demonstrate that 1‑oxaspiro[4.7]dodecane occupies a singular position in the odor‑strength/substantivity/logP space, meaning that generic replacement—without reformulation—almost inevitably shifts either the olfactive impact or the dry‑down behavior of the finished fragrance [1].

1-Oxaspiro[4.7]dodecane
Ring‑isomer (2‑oxa spiro‑ether)
Oxygen position alters receptor fit and vapor pressure; olfactory profile may shift significantly
Animalic-woody, 80 h substantivity
Amber Furan / Ambrox (>400 h)
Higher substantivity but different odor strength; animalic character may be lost and dry‑down shifted

Quantitative Differentiation Evidence for 1-Oxaspiro[4.7]dodecane (CAS 62079-29-2)


Odor Strength: 1-Oxaspiro[4.7]dodecane vs. Amber Furan – High vs. Medium Impact

In standardized organoleptic evaluation, 1‑oxaspiro[4.7]dodecane exhibits ‘high’ odor strength and is recommended for evaluation at ≤1.00 % in dipropylene glycol, whereas Amber Furan (CAS 68611‑23‑4) displays only ‘medium’ odor strength and requires a 10.00 % solution for equivalent sensory appraisal [1][2]. This ten‑fold difference in recommended smelling concentration is a direct indicator of the substantially higher intrinsic odor impact of the target compound.

Odor Strength – Evaluation Concentration
Reported
10‑fold lower evaluation concentration (1% vs 10%)
Reported higher odor impact context; supports lower use‑level requirement
Data from TGSC; cross‑study comparison
Fragrance chemistry Odor strength Spirocyclic ethers

Substantivity and Longevity: 1-Oxaspiro[4.7]dodecane vs. Amber Furan and Ambrox

1‑Oxaspiro[4.7]dodecane provides a substantivity of 80 hours when measured at 100 % concentration on a smelling strip [1]. In contrast, Amber Furan achieves 400 hours under identical test conditions (100 % concentration) [2], while Ambrox (CAS 6790‑58‑5) exceeds 400 hours measured at only 10.00 % in dipropylene glycol [3]. The target compound’s shorter substantivity—approximately one‑fifth that of Amber Furan—positions it as a mid‑base to base note that delivers its animalic character without dominating the dry‑down.

Substantivity
Reported
80 h vs 400 h (Amber Furan)
>400 h (Ambrox)
Mid‑base animalic accent; does not dominate dry‑down
Smelling strip at 100% conc.; TGSC
Fragrance substantivity Dry‑down persistence Spiro ether comparison

Physicochemical Profile: LogP, Molecular Weight, and Volatility Differentiation from Ambrox

1‑Oxaspiro[4.7]dodecane exhibits a computed XLogP3‑AA of 3.3–3.5 and a molecular weight of 168.28 g/mol [1][2]. Ambrox, a widely used spiro‑ether amber odorant, has a significantly higher XLogP3‑AA of 4.70 and a molecular weight of 236.40 g/mol [3]. The lower logP and smaller molecular size of the target compound predict a higher vapor pressure (0.224 mm Hg at 25 °C) and consequently more rapid diffusion from the fragrance matrix, consistent with its high odor strength but shorter substantivity.

Physicochemical Profile
Reported
logP 3.3–3.5, MW 168
vs Ambrox logP 4.70, MW 236
Higher vapor pressure; faster diffusion supports earlier bloom
Computed XLogP3; vapor pressure estimated
LogP Molecular weight Volatility Fragrance diffusion

Usage Concentration and Acute Oral Toxicity: Safety‑Driven Formulation Limits

The recommended maximum usage level for 1‑oxaspiro[4.7]dodecane in fragrance concentrate is 1.0000 %, and the compound is designated as a fragrance agent with no food‑flavor use [1]. Its acute oral toxicity (LD₅₀, mouse) exceeds 3100 mg kg⁻¹, indicating a relatively low acute hazard compared to many high‑impact odorants [1]. In contrast, Amber Furan (CAS 68611‑23‑4) is also restricted to fragrance use, but its usage‑level recommendation is not publicly codified on TGSC, making quantitative safety comparison limited; nevertheless, the explicit 1.0000 % ceiling provides a clear procurement and formulation boundary for the target compound.

Usage Safety Limits
Data to verify
Max 1.0000% in fragrance concentrate
LD₅₀ >3100 mg kg⁻¹ (mouse)
Provides formulation‑safety boundary; compliance reference
TGSC; acute oral data from Henkel
Fragrance safety Usage level Acute toxicity IFRA compliance

Best‑Fit Use Scenarios for 1-Oxaspiro[4.7]dodecane Based on Quantitative Differentiation


High‑Impact Animalic Heart Note for Fine Fragrance

Because 1‑oxaspiro[4.7]dodecane delivers ‘high’ odor strength at concentrations as low as 1.00 % [1] and exhibits a substantivity of 80 h, it is ideally suited as a heart note that imparts an animalic, indolic character without persisting into the late dry‑down. Compared with Amber Furan, which requires a 10 % solution to achieve perceptible intensity, the target compound provides a ten‑fold efficiency advantage in olfactory impact, enabling perfumers to dose it at lower mass fractions and reduce solvent or diluent load [1].

Indole Replacement in Base Compositions

Industry descriptions identify 1‑oxaspiro[4.7]dodecane as an effective indole replacer for base compositions [2]. The compound’s animalic‑woody profile with saffron and cistus facets mimics the olfactive role of indole while offering a more favorable safety profile (LD₅₀ >3100 mg kg⁻¹) and a defined usage cap of 1.0000 % in fragrance concentrate [1]. This makes it a procurement‑preferred alternative when formulators seek to limit indole concentration without sacrificing the animalic signature.

Formulations Requiring Rapid Bloom Without Excessive Base Longevity

The lower logP (3.3–3.5) and lower molecular weight (168 g mol⁻¹) of 1‑oxaspiro[4.7]dodecane, relative to Ambrox (logP 4.70, MW 236), result in higher predicted vapor pressure and faster diffusion from the fragrance matrix [1][3]. This makes it the preferred choice for rinse‑off or short‑contact products (e.g., shampoo, body wash) where a strong initial olfactive signature is desired but prolonged substantivity is unnecessary, distinguishing it from ultra‑long‑lasting spiro‑ether fixatives.

Screening Libraries for Spirocyclic Building‑Block Chemistry

Beyond fragrance, 1‑oxaspiro[4.7]dodecane is employed as a building block in organic synthesis [2]. The spiro‑fused tetrahydrofuran/cycloheptane core introduces conformational constraint and zero rotatable bonds, features valued in medicinal chemistry for rigidifying lead scaffolds. Procurement for synthesis requires careful differentiation from isomers such as 2‑oxaspiro[4.7]dodecane, as the position of the oxygen atom changes the reactivity of the adjacent carbon centers and the three‑dimensional shape of derived products.

Application
Selection Property
Validation Focus
Fine fragrance heart note
Olfactory impact per mass
Intensity at formulated use‑level; animalic-woody fidelity
Indole replacement in bases
Animalic-indolic scent profile
Compositional balance with defined usage limit
Rapid‑bloom rinse‑off products
Higher vapor pressure, earlier diffusion
Volatility and initial olfactive impact; substantivity not required
Spirocyclic building block
Constrained scaffold (zero rotatable bonds)
Reactivity and shape control; differentiate from 2‑oxa isomer
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